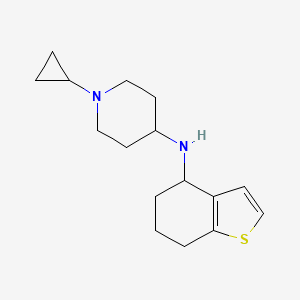
N-(4-oxocyclohexyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxocyclohexyl)quinoline-8-carboxamide, also known as CQ1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its ability to interact with biological systems, and its unique chemical structure makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various receptors, including the cannabinoid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its ability to interact with multiple biological targets, making it a versatile tool for studying various biological processes. However, one limitation of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on N-(4-oxocyclohexyl)quinoline-8-carboxamide. One area of interest is the development of more potent and selective analogs of N-(4-oxocyclohexyl)quinoline-8-carboxamide, which could have improved efficacy and reduced side effects. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide and its interactions with biological targets.
Méthodes De Synthèse
The synthesis of N-(4-oxocyclohexyl)quinoline-8-carboxamide involves the reaction of 4-oxocyclohexylamine and 8-chloroquinoline-5-carboxylic acid in the presence of a base catalyst. The resulting product is then purified through a series of filtration and recrystallization steps to obtain a pure form of N-(4-oxocyclohexyl)quinoline-8-carboxamide.
Applications De Recherche Scientifique
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Propriétés
IUPAC Name |
N-(4-oxocyclohexyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-13-8-6-12(7-9-13)18-16(20)14-5-1-3-11-4-2-10-17-15(11)14/h1-5,10,12H,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBVYGFOEMKPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)


![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)


